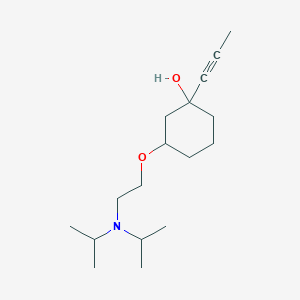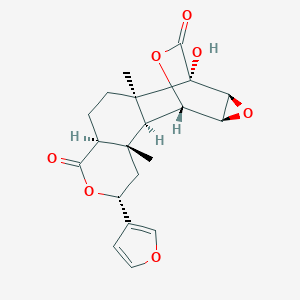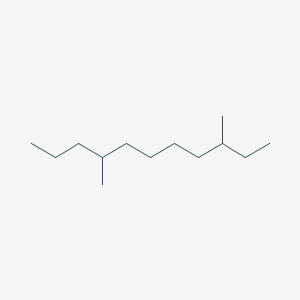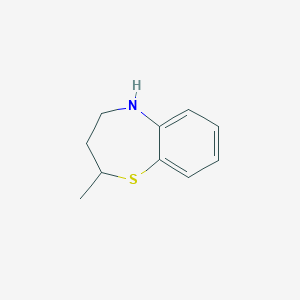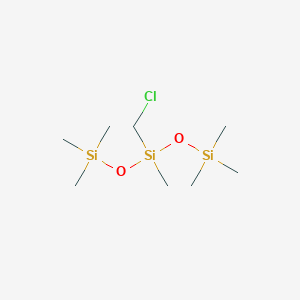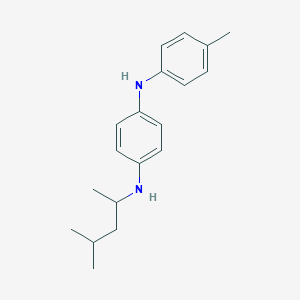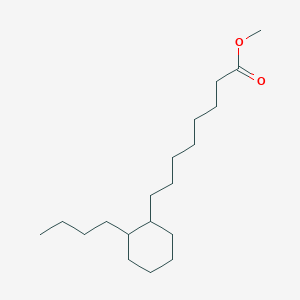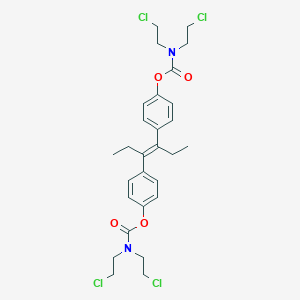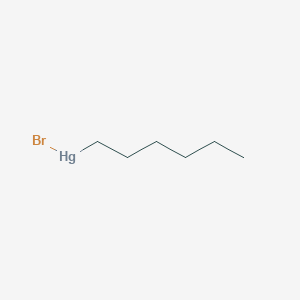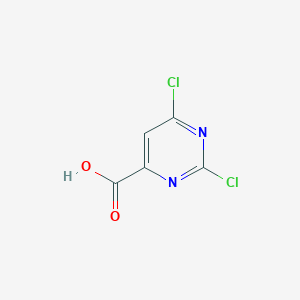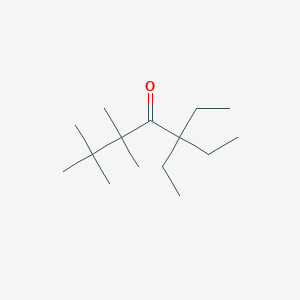
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by soldiers in jungle warfare. Since then, it has become a popular ingredient in commercial insect repellents. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
Mecanismo De Acción
The exact mechanism of action of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone is not fully understood. It is believed that 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone works by interfering with the insect's ability to detect humans and other animals. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone may also interfere with the insect's ability to locate its host by disrupting its sense of smell.
Efectos Bioquímicos Y Fisiológicos
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has also been shown to have an effect on the central nervous system, although the exact mechanism is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is effective against a wide range of insects and is used in a wide range of products. However, 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can be expensive and may not be suitable for all applications. In addition, 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can cause skin irritation and allergic reactions in some individuals.
Direcciones Futuras
There are several areas of research that could be explored in the future. One area of research could be the development of new insect repellents that are more effective and less toxic than 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone. Another area of research could be the study of the mechanism of action of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone and other insect repellents. Finally, there is a need for more research on the long-term effects of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone exposure on human health.
Métodos De Síntesis
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can be synthesized through a multi-step process starting from toluene. The first step involves the conversion of toluene to benzaldehyde, which is then converted to benzyl chloride. Benzyl chloride is then reacted with diethylamine to produce 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone.
Aplicaciones Científicas De Investigación
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been extensively studied for its insect-repelling properties. It is one of the most effective insect repellents available and is used in a wide range of products, including sprays, lotions, and wipes. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus.
Propiedades
Número CAS |
16424-67-2 |
|---|---|
Nombre del producto |
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone |
Fórmula molecular |
C15H30O |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
5,5-diethyl-2,2,3,3-tetramethylheptan-4-one |
InChI |
InChI=1S/C15H30O/c1-9-15(10-2,11-3)12(16)14(7,8)13(4,5)6/h9-11H2,1-8H3 |
Clave InChI |
BUAHEEAPBZIWMZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C(=O)C(C)(C)C(C)(C)C |
SMILES canónico |
CCC(CC)(CC)C(=O)C(C)(C)C(C)(C)C |
Otros números CAS |
16424-67-2 |
Sinónimos |
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



